N-(6-(4-Isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl)-3-methoxy-1-(pyrazin-2-yl)-1H-pyrazole-4-carboxamide
Description
N-(6-(4-Isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl)-3-methoxy-1-(pyrazin-2-yl)-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a 4-isopropyl-1,2,4-triazole moiety at the 6-position. The pyrazole ring at position 4 is functionalized with a methoxy group and a pyrazine substituent. This structure combines multiple aromatic systems (pyridine, pyrazole, pyrazine) and a triazole ring, which are common in medicinal chemistry due to their hydrogen-bonding capabilities and metabolic stability .
Properties
IUPAC Name |
3-methoxy-N-[6-(4-propan-2-yl-1,2,4-triazol-3-yl)pyridin-2-yl]-1-pyrazin-2-ylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N9O2/c1-12(2)27-11-22-25-17(27)14-5-4-6-15(23-14)24-18(29)13-10-28(26-19(13)30-3)16-9-20-7-8-21-16/h4-12H,1-3H3,(H,23,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPVMITWJIXRGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NN=C1C2=NC(=CC=C2)NC(=O)C3=CN(N=C3OC)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N9O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of CAY10756 involves synthetic routes that include the formation of pharmaceutically acceptable salts and crystalline forms. The methods of preparation are detailed in patents and scientific literature, which describe the synthesis of N-(3-chloro-5-(trifluoromethyl)phenyl)-3-((6-(4-hydroxypiperidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)ethynyl)-2-methylbenzamide . The reaction conditions typically involve the use of specific reagents and solvents under controlled temperatures and pressures to achieve the desired purity and yield.
Chemical Reactions Analysis
CAY10756 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CAY10756 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of apoptosis signal-regulating kinase 1.
Biology: It is used to investigate the role of ASK1 in various cellular processes, including apoptosis and stress response.
Medicine: It has potential therapeutic applications in diseases where ASK1 is implicated, such as neurodegenerative diseases and cancer.
Industry: It is used in the development of new drugs and therapeutic agents targeting ASK1
Mechanism of Action
CAY10756 exerts its effects by inhibiting the autophosphorylation of apoptosis signal-regulating kinase 1. This inhibition prevents the activation of downstream signaling pathways involved in apoptosis and stress response. The molecular targets include ASK1 and its associated signaling proteins .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Predicted using QSAR models.
Key Observations:
Lipophilicity : The target compound (LogP 1.8) is less lipophilic than coumarin derivatives (e.g., Compound 4i, LogP 3.5 ) due to its pyrazine and pyridine rings, which introduce polarizable nitrogen atoms. This contrasts with the more hydrophobic coumarin and macrolide systems .
The methoxy group on the pyrazole may improve solubility relative to non-polar substituents but reduces it compared to hydroxyl or carboxyl groups .
Biological Relevance :
- Pyrazine and triazole moieties are associated with kinase inhibition and antimicrobial activity in literature, whereas coumarin derivatives (e.g., Compound 4i) often exhibit fluorescence or anticoagulant properties .
- NMR studies (e.g., Figure 6 in ) suggest that substituent-induced chemical shift changes in regions analogous to the target compound’s triazole-pyridine junction could directly correlate with binding affinity alterations .
Stability and Reactivity
- The pyrazine ring in the target compound may enhance π-π stacking interactions compared to pyrimidine-based analogues, improving crystallinity .
- The triazole’s isopropyl group could reduce oxidative degradation relative to tert-butyl substituents, as seen in stability studies of similar compounds .
Research Findings and Implications
- Structural Confirmation : Techniques like NMR (as in ) and X-ray crystallography (via SHELX ) are critical for verifying the target compound’s regiochemistry, particularly the triazole substitution pattern.
- Lumping Strategy Relevance : As per , the target compound’s structural analogs (e.g., pyrazole-carboxamides) may be grouped with similar LogP or reactivity profiles for predictive modeling in drug discovery pipelines .
Biological Activity
N-(6-(4-Isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl)-3-methoxy-1-(pyrazin-2-yl)-1H-pyrazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The compound features a complex structure that includes:
- Triazole and Pyridine Moieties : These heterocycles are known for their diverse biological activities.
- Pyrazole Ring : Often associated with anti-inflammatory and anticancer properties.
The molecular formula is with a molecular weight of approximately 313.37 g/mol. The compound's structure can be represented by the following SMILES notation: CC(C)N1C=NN=C1C2=NC(=CC=C2)N.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing triazole and pyridine rings have been shown to inhibit various cancer cell lines effectively.
A study evaluating the cytotoxicity of related compounds demonstrated that they exhibited selective growth inhibition against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). The results indicated IC50 values in the range of to , suggesting potent activity against these malignancies .
| Cell Line | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |
|---|---|---|
| MCF-7 | 2.4 | 2.3 (Vinblastine) |
| HCT-116 | 3.0 | 3.78 (Colchicine) |
| A549 | 3.2 | 21.3 (Colchicine) |
Kinase Inhibition
The compound has also been evaluated for its inhibitory effects on key kinases involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). In vitro assays revealed that it possesses comparable inhibitory activity against these targets when compared to established inhibitors like Sorafenib.
The IC50 values for EGFR and VEGFR were determined to be and , respectively, indicating strong potential for therapeutic applications in oncology .
| Kinase | IC50 Value (µM) | Reference Inhibitor IC50 (µM) |
|---|---|---|
| EGFR | 0.216 | 0.230 (Sorafenib) |
| VEGFR | 0.259 | 0.308 (Sorafenib) |
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions of the compound with the active sites of EGFR and VEGFR kinases. These studies suggest that the structural features of the compound facilitate effective binding, which correlates with its observed biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
